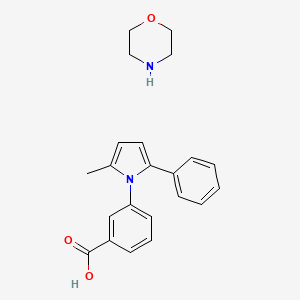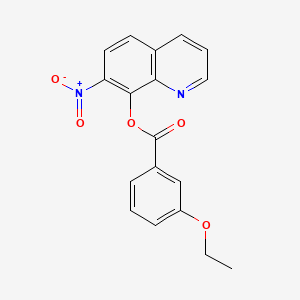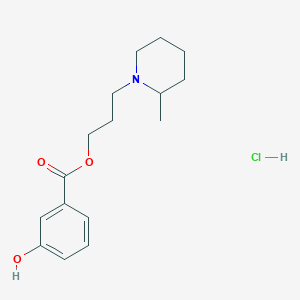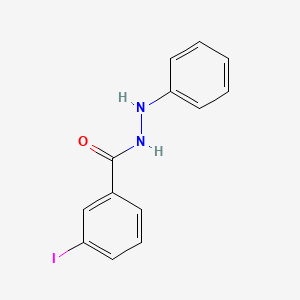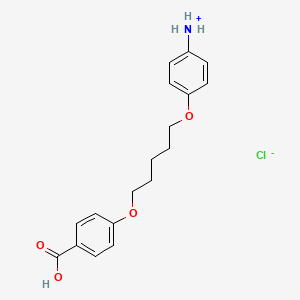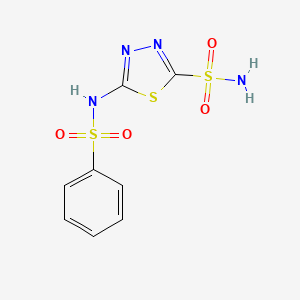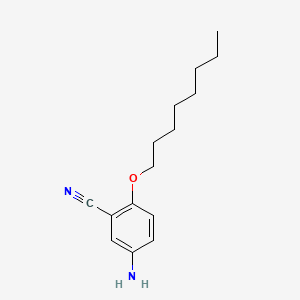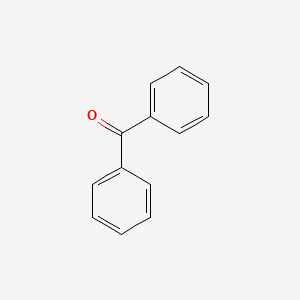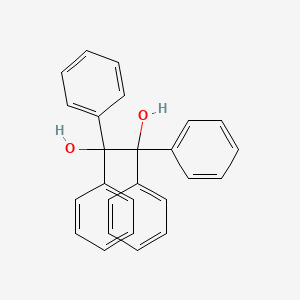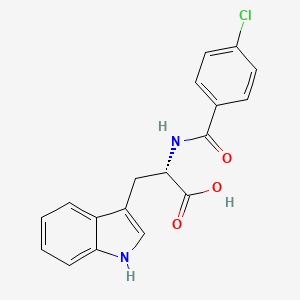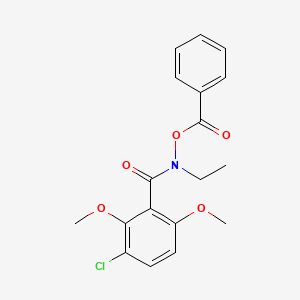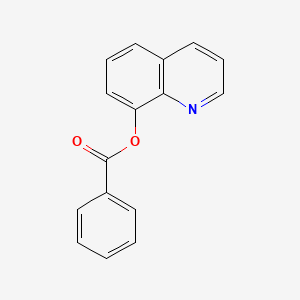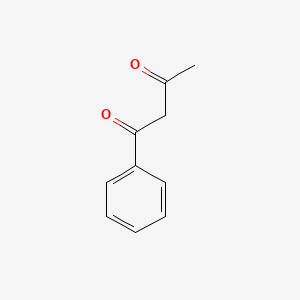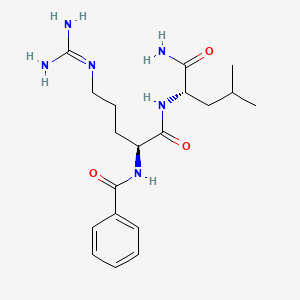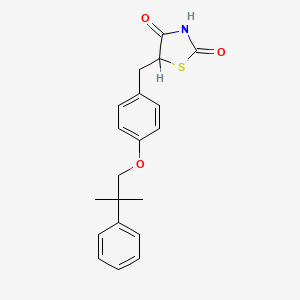
5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione
概要
説明
AL-321 is a bio-active chemical. Detailed information has not been published. (Last Updated: 05/06/2016).
科学的研究の応用
Antidiabetic and Hypolipidemic Activities
A series of compounds, including 5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. Studies have shown that this compound possesses higher or comparable hypoglycemic and hypolipidemic activities, indicating its potential use in treating conditions like diabetes and dyslipidemia (Sohda, Mizuno, Tawada, Sugiyama, Fujita, & Kawamatsu, 1982).
Anticancer Potential
Research has explored the antiproliferative activity of benzylidene-thiazolidinedione derivatives against various human cancer cell lines. This includes 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones, showing notable antiproliferative effects against carcinoma cell lines, indicating its potential as a therapeutic agent in cancer treatment (Chandrappa, Benaka Prasad, Vinaya, Ananda Kumar, Thimmegowda, & Rangappa, 2008).
Insulin Sensitization and Metabolic Effects
Thiazolidinediones, including 5-benzylidenethiazolidine-2,4-diones, have been studied for their role in insulin sensitization and metabolic effects. This research highlights their ability to bind to PPAR-γ and alter the expression of genes related to lipid homeostasis and insulin resistance, making them useful in the treatment of conditions like insulin resistance and metabolic syndrome (Araújo, Carvalho, Martins da Fonseca, de Lima, Galdino, da Rocha Pitta, & de Menezes Lima, 2011).
ERK1/2 Substrate-Specific Inhibition
Research into 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a similar compound, suggests potential as an ERK1/2 substrate-specific inhibitor. This indicates a promising avenue for further exploration in targeted cancer therapies (Li, Al-Ayoubi, Guo, Zheng, Sarkar, Nguyen, Eblen, Grant, Kellogg, & Zhang, 2009).
Solvent-Free Synthesis for α-Glucosidase Inhibition
The solvent-free synthesis of derivatives, including 5-benzylidine-1,3-thiazolidine-2,4-diones, demonstrates effective α-glucosidase inhibitory activity. This approach enhances yield and reduces manufacturing costs, contributing to the drug's accessibility and affordability (Somayajulu, Hariharan, & Subhash, 2021).
Synergistic Compounds for Diabetes Therapy
Research involving vanadium compounds chelated with thiazolidinedione moieties, including 5-[4-[(5-hydroxy-4-oxo-4H-pyran-2-ylmethyl)amino]benzyl]thiazolidine-2,4-dione, has shown promising results in enhancing insulin activity. These compounds demonstrate potential synergistic effects in diabetes therapy (Storr, Mitchell, Buglyó, Thompson, Yuen, McNeill, & Orvig, 2003).
特性
CAS番号 |
74772-68-2 |
|---|---|
製品名 |
5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione |
分子式 |
C20H21NO3S |
分子量 |
355.5 g/mol |
IUPAC名 |
5-[[4-(2-methyl-2-phenylpropoxy)phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H21NO3S/c1-20(2,15-6-4-3-5-7-15)13-24-16-10-8-14(9-11-16)12-17-18(22)21-19(23)25-17/h3-11,17H,12-13H2,1-2H3,(H,21,22,23) |
InChIキー |
FZKKPKRWTSYXLF-UHFFFAOYSA-N |
SMILES |
CC(C)(COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=C3 |
正規SMILES |
CC(C)(COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5-(4-(2-methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione AL 321 AL-321 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

